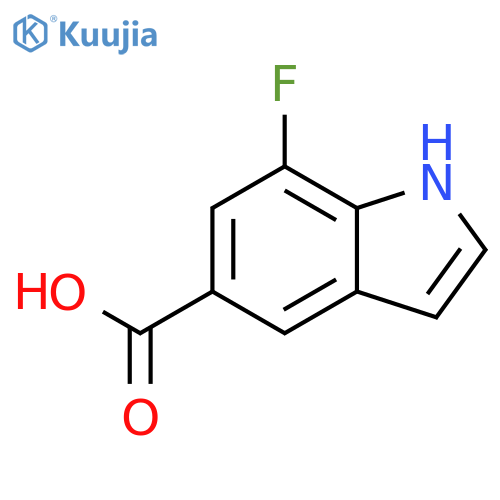

Cas no 256935-99-6 (7-fluoro-1H-Indole-5-carboxylic acid)

256935-99-6 structure

商品名:7-fluoro-1H-Indole-5-carboxylic acid

7-fluoro-1H-Indole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-fluoro-1H-Indole-5-carboxylic acid

- 5-Carboxy-7-fluoro-1H-indole

- 7-fluoranyl-1H-indole-5-carboxylic acid

- 7-fluoroindole-5-carboxylic acid

- PC6206

-

- MDL: MFCD06656875

計算された属性

- せいみつぶんしりょう: 179.03800

じっけんとくせい

- PSA: 53.09000

- LogP: 2.00520

7-fluoro-1H-Indole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318360-0.5g |

7-fluoro-1H-indole-5-carboxylic acid |

256935-99-6 | 95% | 0.5g |

$1249.0 | 2023-09-05 | |

| Enamine | EN300-318360-1g |

7-fluoro-1H-indole-5-carboxylic acid |

256935-99-6 | 95% | 1g |

$1599.0 | 2023-09-05 | |

| Enamine | EN300-318360-0.25g |

7-fluoro-1H-indole-5-carboxylic acid |

256935-99-6 | 95% | 0.25g |

$792.0 | 2023-09-05 | |

| Chemenu | CM239741-1g |

7-Fluoro-1H-indole-5-carboxylic acid |

256935-99-6 | 95%+ | 1g |

$960 | 2024-07-28 | |

| Chemenu | CM239741-1g |

7-Fluoro-1H-indole-5-carboxylic acid |

256935-99-6 | 95%+ | 1g |

$907 | 2021-08-04 | |

| 1PlusChem | 1P00C4I9-1g |

7-fluoro-1H-indole-5-carboxylic acid |

256935-99-6 | 95% | 1g |

$2039.00 | 2023-12-18 | |

| Aaron | AR00C4QL-50mg |

7-fluoro-1H-indole-5-carboxylic acid |

256935-99-6 | 95% | 50mg |

$610.00 | 2025-02-17 | |

| A2B Chem LLC | AF64913-100mg |

7-Fluoro-1H-indole-5-carboxylic acid |

256935-99-6 | 95% | 100mg |

$619.00 | 2024-04-20 | |

| 1PlusChem | 1P00C4I9-5g |

7-fluoro-1H-indole-5-carboxylic acid |

256935-99-6 | 95% | 5g |

$5799.00 | 2023-12-18 | |

| A2B Chem LLC | AF64913-1g |

7-Fluoro-1H-indole-5-carboxylic acid |

256935-99-6 | 95% | 1g |

$1719.00 | 2024-04-20 |

7-fluoro-1H-Indole-5-carboxylic acid 関連文献

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

256935-99-6 (7-fluoro-1H-Indole-5-carboxylic acid) 関連製品

- 588688-52-2(7-fluoro-1H-indole-4-carboxylic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:256935-99-6)7-fluoro-1H-Indole-5-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):873.0